Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate

Description

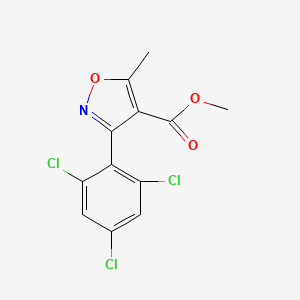

Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate is a halogenated isoxazole derivative characterized by a 2,4,6-trichlorophenyl substituent at the 3-position of the isoxazole ring. The compound features a methyl ester group at the 4-position and a methyl group at the 5-position. Isoxazole derivatives are known for their structural rigidity, electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science. The trichlorophenyl moiety enhances electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions . E69, o987) highlight the structural and functional relevance of substituted isoxazole esters .

Properties

Molecular Formula |

C12H8Cl3NO3 |

|---|---|

Molecular Weight |

320.6 g/mol |

IUPAC Name |

methyl 5-methyl-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H8Cl3NO3/c1-5-9(12(17)18-2)11(16-19-5)10-7(14)3-6(13)4-8(10)15/h3-4H,1-2H3 |

InChI Key |

SHYHLWKTUVOSAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl-5-Methylisoxazole-4-Carboxylate Intermediate

A key intermediate in the synthesis is ethyl-5-methylisoxazole-4-carboxylate, which is prepared via the following steps:

Step A: Reaction of ethylacetoacetate with triethyl orthoformate and acetic anhydride at elevated temperatures (75°C to 150°C, preferably 100°C to 110°C) to form ethyl ethoxymethyleneacetoacetic ester. This step may produce a non-reactive component that can be separated by distillation under reduced pressure to purify the ester intermediate.

Step B: The purified ethyl ethoxymethyleneacetoacetic ester is reacted with hydroxylamine sulfate in the presence of sodium acetate or a trifluoroacetic acid salt at low temperatures (-20°C to 10°C, optimally around -5°C). This reaction forms crude ethyl-5-methylisoxazole-4-carboxylate through cyclization involving hydroxylamine.

Step B′: Purification of the crude product to obtain high-purity ethyl-5-methylisoxazole-4-carboxylate.

Conversion to 5-Methylisoxazole-4-Carboxylic Acid

Formation of 5-Methylisoxazole-4-Carbonyl Chloride

- Step D: Reaction of the crystallized acid with thionyl chloride (preferably anhydrous) to form the corresponding acid chloride. This step may be conducted in solvents like toluene or chlorinated solvents, with thionyl chloride sometimes serving as both reagent and solvent.

Coupling with 2,4,6-Trichlorophenyl Derivative

Step E: The acid chloride intermediate is reacted with 2,4,6-trichloroaniline or a related amine base at low temperatures (0°C to 50°C, preferably 5°C to 15°C) to form the target methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate.

Amine bases such as triethylamine or diisopropylethylamine are used to neutralize the HCl generated and promote coupling.

Data Table Summarizing Key Reaction Conditions

| Step | Reaction | Reagents/Conditions | Temperature (°C) | Solvents | Notes |

|---|---|---|---|---|---|

| A | Formation of ethyl ethoxymethyleneacetoacetic ester | Ethylacetoacetate, triethyl orthoformate, acetic anhydride | 75–150 (opt. 100–110) | None specified (neat or solvent) | Distillation to remove non-reactive component |

| B | Cyclization to ethyl-5-methylisoxazole-4-carboxylate | Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | -20 to 10 (opt. -5) | Ethanol/water mixture | Vigorous stirring, slow addition to maintain low temp |

| C | Hydrolysis to acid | Strong acid (e.g., HCl) | Ambient | Aqueous | Followed by crystallization |

| C′ | Crystallization | Solvent mixture (toluene, acetic acid, others) | Heated to crystallize | Toluene/Acetic acid preferred | Improves purity |

| D | Formation of acid chloride | Thionyl chloride (anhydrous) | Ambient to reflux | Toluene or chlorinated solvents | Excess SOCl2 may act as solvent |

| E | Coupling with amine | 2,4,6-Trichloroaniline, triethylamine or similar base | 0–50 (opt. 5–15) | Organic solvents (e.g., dichloromethane) | Controls HCl byproduct, promotes amide bond |

Chemical Reactions Analysis

Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and physicochemical differences between methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate and related compounds:

Key Findings

Electron-Withdrawing Effects: The 2,4,6-trichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-halogenated analogs (e.g., 4-chlorophenyl or 4-fluorophenyl). This enhances stability and may facilitate applications in radical-based materials, as seen in tris(2,4,6-trichlorophenyl)methyl radical derivatives .

Pharmacological Potential: While the trichlorophenyl derivative lacks direct pharmacological data, structurally related isoxazoles exhibit anti-convulsant, antibacterial, and anti-inflammatory activities. For example, benzimidazole-substituted trichlorophenyl radicals show efficient electroluminescence, suggesting utility in optoelectronics .

Biological Activity

Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H8Cl3N2O3

- Molecular Weight : 333.56 g/mol

- CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that isoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of several isoxazole derivatives on human promyelocytic leukemia (HL-60) cells, it was found that certain compounds induced apoptosis and cell cycle arrest. The expression analysis revealed that specific isoxazoles decreased Bcl-2 levels while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle regulation .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Isoxazole (3) | 86 | Induces apoptosis |

| Isoxazole (6) | 755 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects may involve modulation of key proteins involved in apoptosis and cell cycle regulation. Notably:

- Bcl-2 : A protein that inhibits apoptosis; decreased levels may lead to increased cell death.

- p21^WAF-1 : A cyclin-dependent kinase inhibitor that plays a crucial role in regulating the cell cycle.

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of any new compound. In vitro studies have shown varying degrees of toxicity among different isoxazole derivatives. For instance, the compound was tested against several human cancer cell lines with IC50 values ranging from 86 to 755 µM, indicating a need for further optimization to enhance selectivity and reduce toxicity .

Comparative Analysis with Other Isoxazole Derivatives

To contextualize the biological activity of this compound, it is valuable to compare it with other related compounds.

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Isoxazole (1) | structure | 50 | Strong apoptosis induction |

| Methyl 5-methylisoxazole | structure | 200 | Moderate cytotoxicity |

| This compound | structure | 86 - 755 | Variable cytotoxicity |

Q & A

Q. What are the recommended synthetic routes for Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthetic approach involves cyclocondensation of hydroxylamine derivatives with β-keto esters, followed by halogenation of the phenyl group. Key steps include:

- Step 1 : Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and enol ethers, using catalysts like triethylamine to enhance regioselectivity .

- Step 2 : Introduction of 2,4,6-trichlorophenyl via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and elevated temperatures (80–100°C) .

Optimization strategies: - Use thin-layer chromatography (TLC) to monitor intermediate purity .

- Adjust solvent polarity (e.g., dichloromethane vs. DMF) to improve reaction kinetics and yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the methyl ester (δ ~3.8 ppm for OCH3), isoxazole ring protons (δ 6.5–7.0 ppm), and trichlorophenyl aromatic signals (δ 7.2–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns consistent with chlorine atoms .

- X-ray crystallography : Resolve bond lengths (e.g., C–O in the ester group: ~1.34 Å) and dihedral angles to confirm steric effects from the trichlorophenyl group .

Advanced Research Questions

Q. How does the presence of the 2,4,6-trichlorophenyl group influence the electronic properties and photostability of the compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trichlorophenyl group lowers the energy of frontier molecular orbitals (HOMO/LUMO), as shown via DFT calculations. This enhances charge-transfer transitions, critical for applications in optoelectronics .

- Photostability : Comparative studies using UV-Vis spectroscopy under continuous irradiation (λ = 365 nm) show that the trichlorophenyl group reduces non-radiative decay rates (knr) by sterically shielding the isoxazole core. For example, analogs with trichlorophenyl substituents exhibit 47-fold longer half-lives than non-halogenated derivatives .

Q. What computational methods are used to predict the radiative (kr) and non-radiative (knr) decay rates of such compounds?

- Methodological Answer :

- Vibronic Coupling Calculations : Use time-dependent DFT (TD-DFT) with the B3LYP functional to compute off-diagonal vibronic coupling constants (VCCs). Compare calculated VCC ratios (e.g., PyBTM vs. bisPyTM) to experimental kr/knr ratios to validate models .

- Non-Adiabatic Molecular Dynamics (NAMD) : Simulate excited-state relaxation pathways to quantify knr contributions from torsional motions in the trichlorophenyl group .

Q. How do structural modifications (e.g., substituent variation on the isoxazole ring) affect biological activity?

- Methodological Answer :

- Substituent Screening : Replace the methyl group at position 5 with electron-donating (e.g., –OCH3) or bulky groups (e.g., –CF3) to assess changes in:

- Lipophilicity : Measure logP values via HPLC retention times .

- Target Binding : Perform molecular docking (e.g., AutoDock Vina) with enzymes like histone deacetylases (HDACs). For example, trifluoromethoxy analogs show improved binding affinity (ΔG = −9.2 kcal/mol) compared to methyl derivatives .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase inhibition assays) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values from multiple sources, accounting for differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.